

An In-depth Technical Guide to 5-Amino-2-bromobenzonitrile

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Compound of Interest

Compound Name: 5-Amino-2-bromobenzonitrile

Cat. No.: B189585

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This guide provides comprehensive technical information on **5-Amino-2-bromobenzonitrile**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, experimental protocols, and its role as a chemical intermediate.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **5-Amino-2-bromobenzonitrile**.^[1] It is a substituted benzonitrile, meaning it is a benzene ring modified with a nitrile (-C≡N) group, an amino (-NH₂) group, and a bromine (-Br) atom.

- Molecular Formula: C₇H₅BrN₂^{[2][3][4]}
- InChI Key: VAWTVSTXVGCVJW-UHFFFAOYSA-N^{[1][2]}
- CAS Number: 72115-09-4^{[1][2][4]}

The structure consists of a benzene ring where the nitrile group is at position 1, the bromine atom at position 2, and the amino group at position 5.

Physicochemical Properties

The key physical and chemical properties of **5-Amino-2-bromobenzonitrile** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |
|---------------------------|---|---|
| Molecular Weight | 197.03 g/mol | [1] [2] [4] |
| Appearance | Pale-yellow to Yellow-brown Solid | [1] [3] |
| Density (Predicted) | 1.68 ± 0.1 g/cm³ | [5] |
| Boiling Point (Predicted) | 339.4 ± 27.0 °C | [5] |
| pKa (Predicted) | 2.08 ± 0.10 | [5] |
| Purity | Typically ≥95-96% | [1] [6] [7] |
| Storage Temperature | Refrigerator; under inert gas (2–8 °C) | [1] [5] |

Role in Chemical Synthesis

5-Amino-2-bromobenzonitrile is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[\[3\]](#) The presence of three distinct functional groups—amino, bromo, and nitrile—on the benzene ring provides strategic points for further chemical modifications, enabling the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[\[3\]](#)

Experimental Protocol: Diazotization and Substitution Reaction

The following protocol details a representative reaction where **5-Amino-2-bromobenzonitrile** is used as a starting material. The procedure involves the diazotization of the amino group, followed by a substitution reaction.[\[2\]](#)

Objective: To synthesize a derivative from **5-Amino-2-bromobenzonitrile**.

Materials:

- **5-Amino-2-bromobenzonitrile** (10.0 g, 50.75 mmol)

- Concentrated Hydrogen Chloride (25 mL)
- Acetic Acid (25 mL + 25 mL)
- Sodium Nitrite (3.85 g, 55.82 mmol)
- Water (12.5 mL)
- Sulfur Dioxide (saturated solution in acetic acid)
- Calcium Chloride Dihydrate (3.46 g, 20.30 mmol)
- Dichloromethane
- Saturated aqueous solution of Sodium Chloride
- Anhydrous Sodium Sulfate
- Heptane
- Ethyl Acetate

Procedure:

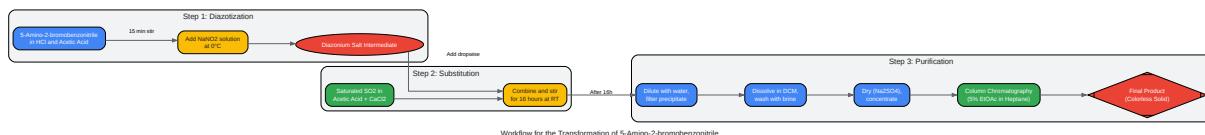
- **Diazotization:**
 - A solution of **5-Amino-2-bromobenzonitrile** (10.0 g) is prepared in concentrated hydrogen chloride (25 mL) and acetic acid (25 mL).[2]
 - This solution is cooled to 0 °C.
 - A solution of sodium nitrite (3.85 g) in water (12.5 mL) is added, and the reaction is stirred at 0 °C for 15 minutes.[2]
- **Substitution:**
 - In a separate flask, a saturated solution of sulfur dioxide in acetic acid (25 mL) is prepared and cooled to 0 °C.[2]

- Calcium chloride dihydrate (3.46 g) is added to the sulfur dioxide solution.[2]
- The previously prepared diazonium salt solution is added dropwise to the sulfur dioxide solution.[2]
- The reaction mixture is warmed to room temperature and stirred for 16 hours.[2]

- Work-up and Purification:
 - The mixture is diluted with water, and the resulting white precipitate is collected by filtration.[2]
 - The solid is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium chloride.[2]
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[2]
 - The crude product is purified by column chromatography using 5% ethyl acetate in heptane as the eluent to yield the final product as a colorless solid.[2]

Experimental Workflow Diagram

The following diagram illustrates the workflow of the experimental protocol described above.



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Caption: Experimental workflow for the synthesis starting from **5-Amino-2-bromobenzonitrile**.

Safety Information

5-Amino-2-bromobenzonitrile is a chemical that requires careful handling in a laboratory setting.

- Signal Word: Warning[1]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Users should always consult the latest Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE). The compound is intended for research use only and not for human or veterinary use.[2]

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